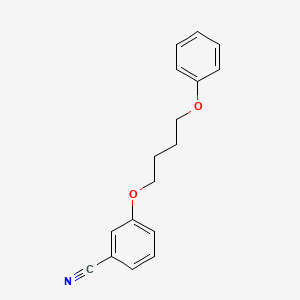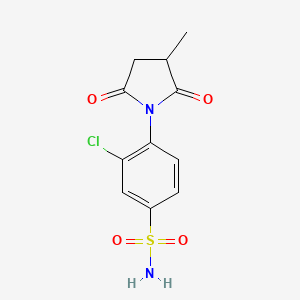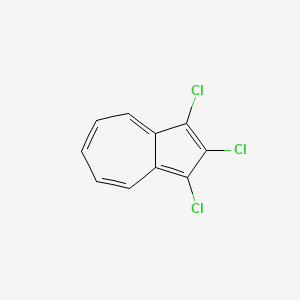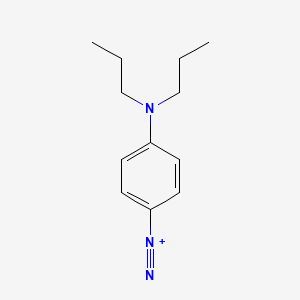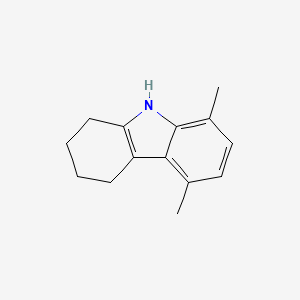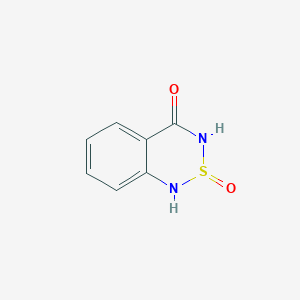![molecular formula C10H13N3 B14684651 1-[(e)-Phenyldiazenyl]pyrrolidine CAS No. 36719-71-8](/img/structure/B14684651.png)
1-[(e)-Phenyldiazenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(e)-Phenyldiazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyldiazenyl group. This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(e)-Phenyldiazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with pyrrolidine. The reaction conditions often include the use of sodium nitrite (NaNO2) in an acidic medium to generate the diazonium salt, which then reacts with pyrrolidine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(e)-Phenyldiazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.
Scientific Research Applications
1-[(e)-Phenyldiazenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(e)-Phenyldiazenyl]pyrrolidine involves its interaction with various molecular targets. The diazo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine that serves as a building block for many bioactive compounds.
Phenyldiazenyl derivatives: Compounds with similar diazo groups attached to different aromatic rings.
Uniqueness: 1-[(e)-Phenyldiazenyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenyldiazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36719-71-8 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
phenyl(pyrrolidin-1-yl)diazene |
InChI |
InChI=1S/C10H13N3/c1-2-6-10(7-3-1)11-12-13-8-4-5-9-13/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
DRVHPVUGSNNFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



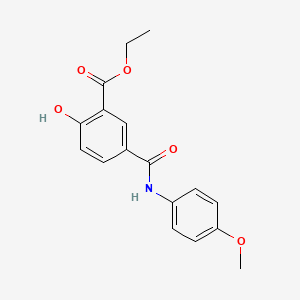

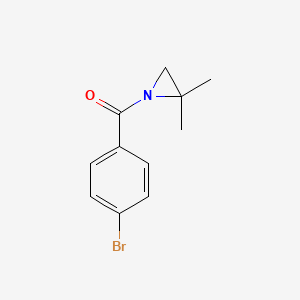
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
